molecular formula C7H6BrClFN B6312732 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline CAS No. 1858257-10-9

2-Bromo-3-chloro-4-fluoro-6-methyl-aniline

Cat. No. B6312732
CAS RN: 1858257-10-9
M. Wt: 238.48 g/mol
InChI Key: QODRALUDVGRNCH-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-4-fluoro-6-methyl-aniline (BCFMA) is a heterocyclic aromatic compound that has been studied for its potential applications in scientific research and laboratory experiments. It is a derivative of aniline, an organic compound that is widely used in the production of dyes, drugs, and other chemicals. BCFMA is a versatile compound that has been investigated for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

2-Bromo-3-chloro-4-fluoro-6-methyl-aniline has been studied for its potential applications in scientific research. It has been used to study the structure and reactivity of aromatic compounds, as well as for the synthesis of new compounds. Additionally, 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline has been used in the synthesis of other organic compounds, such as anilines, amines, and alcohols.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline is not fully understood. However, some studies suggest that it is involved in the formation of covalent bonds between molecules. This is due to its ability to form strong hydrogen bonds with other molecules, which can lead to the formation of covalent bonds. Additionally, 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline has been shown to react with other molecules to form new compounds, such as anilines, amines, and alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline are not well understood. However, some studies suggest that it may have an effect on the metabolism of certain compounds, such as anilines, amines, and alcohols. Additionally, 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline may have an effect on the structure and reactivity of certain molecules.

Advantages and Limitations for Lab Experiments

2-Bromo-3-chloro-4-fluoro-6-methyl-aniline has several advantages for lab experiments. It is relatively easy to synthesize, and the reaction conditions are relatively mild. Additionally, the reaction yields a mixture of the desired product and by-products, which can be separated using column chromatography. However, 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline also has some limitations. For example, it is a hazardous compound, and it can cause skin irritation if it comes into contact with the skin.

Future Directions

For 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline research include further investigation of its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. Additionally, further research should be conducted to explore the potential for using 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline in the synthesis of new compounds. Finally, further research should be conducted to explore the potential for using 2-Bromo-3-chloro-4-fluoro-6-methyl-aniline in the development of new drugs and other therapeutic agents.

Synthesis Methods

2-Bromo-3-chloro-4-fluoro-6-methyl-aniline can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-bromo-3-chloro-4-fluoro-6-methyl-benzyl bromide with aniline. The reaction takes place in the presence of a base, such as potassium carbonate, and a catalyst, such as pyridine. The reaction yields a mixture of the desired product and by-products, which can be separated using column chromatography.

properties

IUPAC Name

2-bromo-3-chloro-4-fluoro-6-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClFN/c1-3-2-4(10)6(9)5(8)7(3)11/h2H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QODRALUDVGRNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chloro-4-fluoro-6-methyl-aniline

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